molecular formula C16H20N2O4 B12113219 Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Cat. No.: B12113219
M. Wt: 304.34 g/mol
InChI Key: UDRUCJLSEGCUIW-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by esterification and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance production efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in cellular studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in polymerization reactions.

    Methyl 4-(dimethylamino)benzoate: Similar in structure but with different functional groups, affecting its reactivity and applications.

    2-Ethylhexyl 4-(dimethylamino)benzoate: Used in sunscreens due to its UV-absorbing properties.

Uniqueness: Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate stands out due to its quinoline backbone, which imparts unique electronic and steric properties. This structural feature enhances its potential for diverse applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-6-22-16(19)11-9-17-12-8-14(21-5)13(20-4)7-10(12)15(11)18(2)3/h7-9H,6H2,1-5H3

InChI Key

UDRUCJLSEGCUIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)N(C)C

Origin of Product

United States

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